molecular formula C16H14N4O2 B15163919 4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one CAS No. 193284-22-9

4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one

Cat. No.: B15163919
CAS No.: 193284-22-9
M. Wt: 294.31 g/mol
InChI Key: NANIUSZLGXXWAE-UHFFFAOYSA-N
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Description

4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one is a complex organic compound that features a combination of phenyl, pyridine, and triazene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazene Group: This can be achieved by reacting an appropriate amine with nitrous acid to form a diazonium salt, which is then coupled with another amine to form the triazene group.

    Coupling with Pyridine-4-carbonyl: The triazene intermediate is then reacted with pyridine-4-carbonyl chloride under basic conditions to form the desired product.

    Final Assembly: The phenyl and butenone groups are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and interactions, especially those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene group can act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one
  • 4-Phenylpyridine
  • 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one is unique due to its combination of phenyl, pyridine, and triazene groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

193284-22-9

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(2-oxo-4-phenylbut-3-enyl)diazenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14N4O2/c21-15(7-6-13-4-2-1-3-5-13)12-18-20-19-16(22)14-8-10-17-11-9-14/h1-11H,12H2,(H,18,19,22)

InChI Key

NANIUSZLGXXWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CN=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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